Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate
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Overview
Description
Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate is a complex organic compound that features a piperazine ring substituted with a trifluoroacetyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate typically involves multiple stepsThe final step involves esterification with tert-butyl 2-amino-4-benzoate .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance binding affinity to certain enzymes or receptors, while the piperazine ring provides structural flexibility. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 2-Amino-4-tert-butylthiazole
Uniqueness
Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced metabolic stability. This makes it a valuable compound for various applications .
Biological Activity
Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate is a synthetic compound with potential pharmacological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H22F3N3O3, and it has a molecular weight of approximately 373.4 g/mol. Its structure includes a tert-butyl group, an amino group, and a piperazine moiety with a trifluoroacetyl substituent, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H22F3N3O3 |
Molecular Weight | 373.4 g/mol |
Functional Groups | Amino, Piperazine, Benzoate |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Derivative : The piperazine ring is formed through cyclization reactions involving appropriate precursors.
- Acetylation : The introduction of the trifluoroacetyl group is achieved via acylation reactions.
- Benzoate Formation : The final step involves attaching the benzoate moiety to yield the target compound.
Advanced techniques such as chromatography are utilized for purification to ensure high yield and purity of the final product.
The biological activity of this compound has been studied in various contexts:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating conditions such as cancer or metabolic disorders.
- Receptor Binding : The compound has shown potential in binding to various receptors, indicating possible roles in modulating neurotransmitter systems or other signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
-
In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory activity against certain kinases involved in cancer progression. For instance, an IC50 value of 17 nM was reported against a target kinase related to cancer cell proliferation .
Target Kinase IC50 (nM) Kinase A 17 Kinase B ND - Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to G protein-coupled receptors (GPCRs), which are critical targets for many therapeutic agents. This binding affinity suggests its potential as a drug candidate for treating neurological disorders .
Properties
Molecular Formula |
C17H22F3N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C17H22F3N3O3/c1-16(2,3)26-14(24)12-5-4-11(10-13(12)21)22-6-8-23(9-7-22)15(25)17(18,19)20/h4-5,10H,6-9,21H2,1-3H3 |
InChI Key |
RGOQOFRNDQJDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(F)(F)F)N |
Origin of Product |
United States |
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